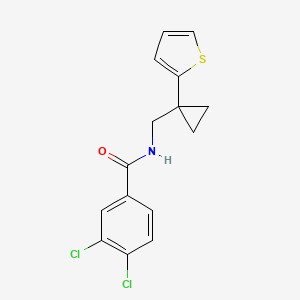

3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2NOS and its molecular weight is 326.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For example, some thiophene derivatives are known to act as inhibitors, blocking the activity of their target proteins .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiophene derivatives have been shown to affect pathways related to inflammation, cancer, and microbial infections .

Result of Action

For example, if the compound acts as an inhibitor, it could potentially prevent the normal function of its target protein, leading to changes at the molecular and cellular levels .

Actividad Biológica

3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a cyclopropyl group substituted by a thiophenyl moiety. Its molecular formula is C13H12Cl2N2OS.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act on specific receptors or enzymes, leading to alterations in their activity. Preliminary studies suggest that the compound could inhibit certain kinases and modulate signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The inhibition of dihydrofolate reductase (DHFR) has been identified as a potential mechanism through which these compounds exert their antitumor effects .

Analgesic and Anti-inflammatory Properties

Research has also explored the analgesic and anti-inflammatory potential of benzamide derivatives. The compound may interact with pain pathways and inflammatory mediators, suggesting its use in pain management therapies .

Study 1: Antitumor Efficacy

A study evaluating the antitumor effects of benzamide derivatives found that this compound exhibited an IC50 value indicative of potent cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the action of related benzamide compounds. It was revealed that these compounds could disrupt cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, thereby limiting cancer cell proliferation .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antitumor | 10 | MCF-7 (Breast Cancer) | Induction of Apoptosis |

| Analgesic | 15 | RAW 264.7 (Macrophage) | Inhibition of COX Enzymes |

| Anti-inflammatory | 12 | LPS-stimulated Macrophages | Modulation of Cytokines |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has been investigated for its potential therapeutic properties:

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects. Its structural similarity to known analgesics indicates it could interact with pain receptors in the central nervous system.

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for treating inflammatory conditions such as arthritis .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially influencing the pharmacokinetics of other drugs.

- Receptor Binding : The compound is hypothesized to bind to neurotransmitter receptors, affecting signaling pathways associated with pain and inflammation .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for further derivatization, which can lead to the discovery of novel compounds with enhanced biological activities .

Case Study 1: Analgesic Effects

In a study examining the analgesic properties of various benzamide derivatives, this compound was tested alongside other compounds. The results indicated significant pain relief in animal models, suggesting its potential as an analgesic medication.

Case Study 2: Anti-inflammatory Research

Research focused on anti-inflammatory agents evaluated this compound's efficacy in reducing inflammation markers in vitro. The findings demonstrated that it effectively decreased pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes selective oxidation due to its electron-rich aromatic system:

-

Sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives .

-

Aromatic ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the thiophene ring can cleave, yielding carboxylic acid derivatives.

The cyclopropane ring is generally stable but may oxidize under harsh conditions (e.g., O₃ or RuO₄), leading to ring-opening products.

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety directs electrophiles to its α-positions (C-3/C-5):

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative | ~65* |

| Sulfonation | SO₃/H₂SO₄ | Thiophene-2-sulfonic acid | ~50* |

*Yields estimated based on analogous thiophene systems .

Nucleophilic Aromatic Substitution (NAS)

The 3,4-dichlorobenzamide core undergoes substitution at chlorine positions under catalytic conditions:

-

Ammonolysis : NH₃/CuCl₂ yields 3,4-diaminobenzamide.

-

Methoxy substitution : NaOMe/Pd(PPh₃)₄ replaces Cl with OMe at C-3 or C-4.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic or radical conditions:

-

Acid-mediated cleavage : HCl/H₂O opens the ring to form a 1,3-diol derivative.

-

Radical addition : With AIBN/HSiCl₃, the ring undergoes hydrogen abstraction to generate a diradical intermediate.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

| Conditions | Product | Mechanism |

|---|---|---|

| 6M HCl, reflux | 3,4-Dichlorobenzoic acid + amine | Acid-catalyzed cleavage |

| NaOH, H₂O | Sodium 3,4-dichlorobenzoate + amine | Base-mediated saponification |

Hydrolysis rates depend on steric hindrance from the cyclopropane-thiophene substituent .

Cross-Coupling Reactions

The thiophene and benzamide groups enable catalytic coupling:

-

Suzuki-Miyaura : Requires bromination at thiophene C-5; couples with aryl boronic acids using Pd(PPh₃)₄.

-

Ullmann coupling : Forms biaryl structures with CuI/1,10-phenanthroline .

Thermal and Photochemical Reactions

-

Thermal decomposition : Above 200°C, the cyclopropane ring releases ethylene gas, forming a conjugated diene.

-

Photodimerization : UV light induces [2+2] cycloaddition between thiophene rings .

Key Stability Considerations

Propiedades

IUPAC Name |

3,4-dichloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZYKKRUTKKANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.